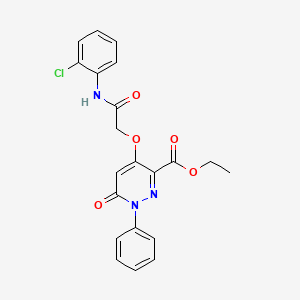
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides were prepared via the substitution of ethyl acetate-2-sodium thiosulfate with indole, followed by hydrolysis and coupling with a series of benzylamines .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an indole group, a 1,2,4-triazole group, a thioether group, and a morpholinoethanone group. These groups contribute to the compound’s physical and chemical properties, as well as its biological activity .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
- 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone derivatives have been researched for their antimicrobial properties. Compounds derived from this chemical showed promising antimicrobial and antifungal activities, making them potentially useful in the treatment of infections and fungal diseases (Sahin et al., 2012).
Anticancer Applications
- The synthesized compounds from this chemical have been evaluated for their antiproliferative activity in several cancer cell lines. These studies are crucial as they explore the potential use of these compounds in cancer treatment (Snieckus & Miranzadeh, 2017).
Antiparasitic Activity
- Certain derivatives have shown considerable antiparasitic activity, particularly against Leishmania infantum promastigots. This suggests potential applications in treating parasitic infections (Süleymanoğlu et al., 2018).
Veterinary Medicine
- In veterinary medicine, the derivatives of this compound have been used to study the effects on the morphological composition of animal blood and individual biochemical indicators. This research helps in understanding the pharmaceutical applications and safety of these compounds in veterinary practices (Ohloblina et al., 2022).
Antioxidant and Anti-inflammatory Effects
- Derivatives containing Schiff and Mannich bases have shown promising antioxidant and anti-inflammatory activities. This is significant for developing treatments for conditions characterized by oxidative stress and inflammation (Ünver et al., 2016).
Neurokinin-1 Receptor Antagonism
- Some derivatives demonstrate potential as neurokinin-1 receptor antagonists. This is relevant for clinical applications in treating conditions like emesis and depression (Harrison et al., 2001).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that our compound might also interact with various cellular targets.
Mode of Action
It’s known that indole derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways due to their broad-spectrum biological activities . Therefore, it’s plausible that this compound could affect multiple pathways, leading to a range of downstream effects.
Pharmacokinetics
It’s known that similar compounds have been found to be rapidly metabolized in vivo
Result of Action
Given the wide range of biological activities exhibited by similar compounds, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-21-16(13-10-18-14-5-3-2-4-12(13)14)19-20-17(21)25-11-15(23)22-6-8-24-9-7-22/h2-5,10,18H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGUAQCMKWBIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



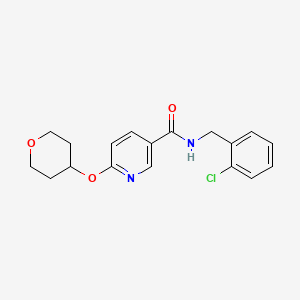
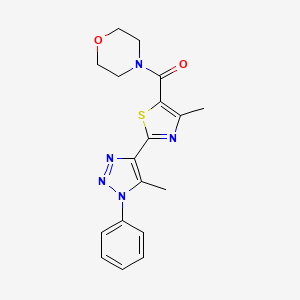

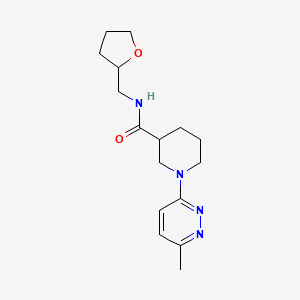
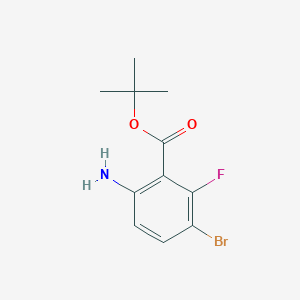
![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)
![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)
